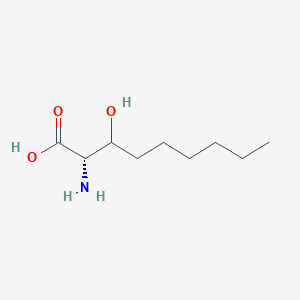

(2S)-2-Amino-3-hydroxynonanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S)-2-Amino-3-hydroxynonanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a nonanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-hydroxynonanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as nonanoic acid derivatives and amino alcohols. The reaction typically involves the protection of functional groups, followed by selective deprotection and coupling reactions. For example, the hydroxyl group can be protected using a silyl ether, and the amino group can be protected using a carbamate. The protected intermediates are then coupled under mild conditions, followed by deprotection to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to achieve high selectivity and yield. Enzymatic methods can be employed to catalyze the coupling of amino acids with hydroxylated fatty acids. Additionally, fermentation processes using genetically engineered microorganisms can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-hydroxynonanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of keto acids.

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents such as acyl chlorides and anhydrides are used for amide formation.

Major Products Formed

Oxidation: Formation of keto acids.

Reduction: Regeneration of hydroxyl groups.

Substitution: Formation of amides and other derivatives.

Scientific Research Applications

(2S)-2-Amino-3-hydroxynonanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: It serves as a precursor for the synthesis of biologically active compounds and as a probe for studying enzyme mechanisms.

Medicine: It has potential therapeutic applications, including the development of novel drugs and as a component in drug delivery systems.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and surfactants.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-hydroxynonanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in various biochemical reactions. It can act as a substrate for enzymes, leading to the formation of bioactive metabolites. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins.

Comparison with Similar Compounds

Similar Compounds

(2S)-2-Amino-3-hydroxydecanoic acid: Similar structure with an additional carbon in the backbone.

(2S)-2-Amino-3-hydroxyhexanoic acid: Similar structure with a shorter carbon chain.

(2S)-2-Amino-3-hydroxyoctanoic acid: Similar structure with a different chain length.

Uniqueness

(2S)-2-Amino-3-hydroxynonanoic acid is unique due to its specific chain length and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical and biochemical reactions, making it a versatile compound for various applications.

Biological Activity

(2S)-2-Amino-3-hydroxynonanoic acid (AHNA) is a non-proteinogenic amino acid that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies, and presenting data in a structured manner.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a nonanoic acid backbone. This configuration contributes to its functional properties in biological systems.

1. Neurotransmitter Role

AHNA is studied for its potential role as a neurotransmitter. Similar to other amino acids like D-serine, it may interact with NMDA receptors in the central nervous system. Research indicates that D-amino acids can modulate synaptic plasticity and neurogenesis, suggesting that AHNA might have similar effects .

2. Antioxidant Properties

AHNA has been shown to exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly significant in the context of neuroprotection and may play a role in preventing neurodegenerative diseases .

3. Antimicrobial Activity

Recent studies have indicated that AHNA possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its efficacy against various bacterial strains has been documented, highlighting its potential use in treating infections .

Table 1: Summary of Biological Activities of this compound

Case Study: Neuroprotective Effects

A study conducted on the effects of AHNA on neuronal cells demonstrated that treatment with AHNA enhanced cell viability under oxidative stress conditions. The mechanism involved the upregulation of antioxidant enzymes, suggesting a protective role against neurotoxicity .

Case Study: Antimicrobial Efficacy

In vitro experiments revealed that AHNA exhibited significant inhibitory effects on the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results for potential therapeutic applications .

Synthesis and Derivatives

The synthesis of this compound has been explored through various methodologies, including asymmetric synthesis techniques that yield enantiomerically pure compounds. These synthetic strategies are crucial for studying the biological activity of specific stereoisomers .

Properties

Molecular Formula |

C9H19NO3 |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

(2S)-2-amino-3-hydroxynonanoic acid |

InChI |

InChI=1S/C9H19NO3/c1-2-3-4-5-6-7(11)8(10)9(12)13/h7-8,11H,2-6,10H2,1H3,(H,12,13)/t7?,8-/m0/s1 |

InChI Key |

ICWOFXKZEXYLQJ-MQWKRIRWSA-N |

Isomeric SMILES |

CCCCCCC([C@@H](C(=O)O)N)O |

Canonical SMILES |

CCCCCCC(C(C(=O)O)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.